

fundamental chemical properties of dysprosium metal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Chemical Properties of **Dysprosium** Metal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dysprosium (Dy) is a rare earth element belonging to the lanthanide series, with atomic number 66.[1][2] First identified in 1886 by French chemist Paul-Émile Lecoq de Boisbaudran, its name is derived from the Greek word "dysprositos," meaning "hard to get at," which reflects the difficulty in its isolation.[2][3] The metal itself is soft, with a bright, silvery luster.[1][4][5] While relatively stable in dry air, it tarnishes slowly in moist air and is reactive under various conditions.[1][6] This guide provides a comprehensive overview of the fundamental physical and chemical properties of **dysprosium** metal, experimental protocols for their determination, and insights into its applications relevant to scientific research and development.

Atomic and Physical Properties

The inherent characteristics of **dysprosium** are dictated by its atomic structure. Its electron configuration influences its chemical behavior, particularly its predominant +3 oxidation state.[6] [7] The arrangement of its electrons and its atomic mass are fundamental to understanding its physical properties.

Data Summary: Atomic and Physical Constants

The following tables summarize the key quantitative properties of **dysprosium** metal.

Foundational & Exploratory

Check Availability & Pricing

Atomic Property	Value
Atomic Number	66[1][4]
Atomic Symbol	Dy[1][4]
Standard Atomic Weight	162.500 ± 0.001 u[1][8]
Electron Configuration	[Xe] 4f ¹⁰ 6s ² [4][6][9][10]
Electrons per Shell	2, 8, 18, 28, 8, 2[10][11][12]
Electronegativity (Pauling)	1.22[11][13]
Atomic Radius (empirical)	178 pm[10][11]

Physical Property	Value
Appearance	Silvery-white metal[1][2][6]
Phase at STP	Solid[3][4]
Melting Point	1412 °C (1685 K)[4][6][13]
Boiling Point	2567 °C (2840 K)[4][6][13]
Density (near r.t.)	8.551 g/cm ³ [2][6]
Density (liquid, at m.p.)	8.37 g/cm ³ [3][7][11]
Heat of Fusion	11.06 kJ/mol[3][11][14]
Heat of Vaporization	280 kJ/mol[3][11]
Molar Heat Capacity	27.7 J/(mol·K)[3][11]
Thermal Conductivity	10.7 W/(m·K)[1][11]
Electrical Resistivity (r.t.)	926 nΩ·m[1][11]
Young's Modulus	61.4 GPa[11]
Shear Modulus	24.7 GPa[11]
Bulk Modulus	40.5 GPa[11]
Vickers Hardness	410-550 MPa[11]
Brinell Hardness	500-1050 MPa[11]

Crystal Structure

At ambient temperature and pressure, **dysprosium** metal crystallizes in a hexagonal close-packed (hcp) structure.[1][15] This structure transitions at different temperatures. Below approximately 90 K, the ferromagnetic ordering is accompanied by an orthorhombic distortion. [2][6] At a high temperature of 1381 °C (1654 K), the structure changes to body-centered cubic (bcc).[2][6]

Allotrope	Temperature Range	Crystal Structure	Space Group	Lattice Parameters (at specified temp.)
α-Dy	Room Temperature	Hexagonal Close-Packed (hcp)[2][6]	P63/mmc[15]	a = 359.16 pm, c = 565.01 pm (at 20 °C)[1]
β-Dy	Below ~90 K	Orthorhombic[2] [6]	-	a = 359.5 pm, b = 618.4 pm, c = 567.8 pm (at 86 K)[6]
γ-Dy	Above 1381 °C	Body-Centered Cubic (bcc)[2][6]	-	a = 403 pm (at 1381 °C)[6]

Isotopes

Naturally occurring **dysprosium** is a composite of seven stable isotopes, with ¹⁶⁴Dy being the most abundant.[1][6][16] In addition, numerous radioactive isotopes have been synthesized.[1] [16]

Stable Isotope	Natural Abundance (%)
¹⁵⁶ Dy	0.06[6]
¹⁵⁸ Dy	0.10[6]
¹⁶⁰ Dy	2.33[6]
¹⁶¹ Dy	18.9[6]
¹⁶² Dy	25.5[6]
¹⁶³ Dy	24.9[6]
¹⁶⁴ Dy	28.3[6]

Chemical Reactivity

Dysprosium is a reactive metal, particularly at elevated temperatures and in the presence of moisture. Its most common oxidation state in compounds is +3.[6][7]

Reaction with Air and Oxygen

Dysprosium metal maintains its silver luster in dry air but tarnishes slowly in moist air.[1][17] It burns readily when ignited to form **dysprosium**(III) oxide (Dy₂O₃), a white powder that is highly magnetic.[1][5][11] Equation:4 Dy(s) + 3 O₂(g) \rightarrow 2 Dy₂O₃(s)[1][11][18]

Reaction with Water

The metal is quite electropositive and reacts slowly with cold water but quickly with hot water.[1] [5][18] This reaction produces **dysprosium** hydroxide and liberates hydrogen gas.[1][18] Equation:2 Dy(s) + 6 H₂O(l) \rightarrow 2 Dy(OH)₃(aq) + 3 H₂(g)[1][18]

Reaction with Acids

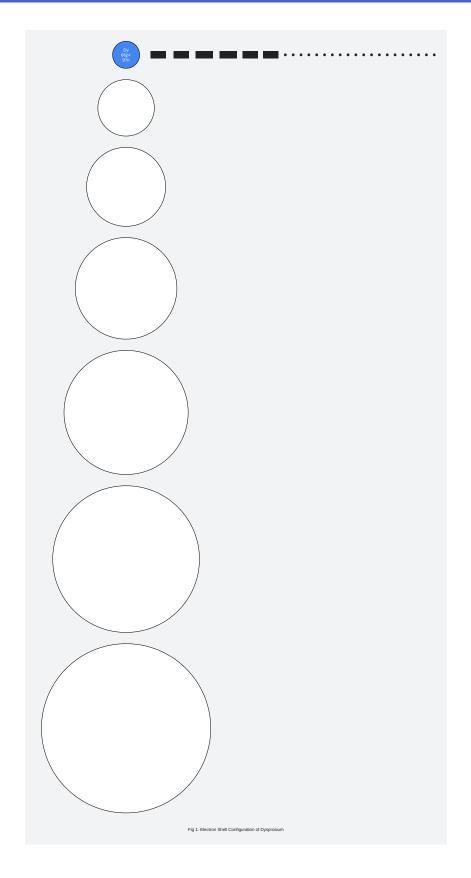
Dysprosium dissolves readily in dilute mineral acids, such as sulfuric acid, to form solutions containing the yellow Dy(III) ion, which exists as a $[Dy(OH_2)_9]^{3+}$ complex, and hydrogen gas.[1] [18][19] The reaction with hydrofluoric acid (HF) is an exception, as it forms a protective, insoluble layer of **dysprosium**(III) fluoride (DyF₃) on the metal's surface.[6] Equation (with H_2SO_4):2 Dy(s) + 3 H_2SO_4 (aq) \rightarrow 2 Dy³⁺(aq) + 3 SO_4^{2-} (aq) + 3 H_2 (g)[1][18]

Reaction with Halogens

Dysprosium metal reacts vigorously with all halogens at temperatures above 200 °C to form **dysprosium**(III) halides.[1][18][20] The resulting compounds vary in color.

- Fluorine: 2 Dy(s) + 3 F₂(g) → 2 DyF₃(s) [green][1][18]
- Chlorine: 2 Dy(s) + 3 Cl₂(g) → 2 DyCl₃(s) [white][1][18]
- Bromine: 2 Dy(s) + 3 Br₂(l) → 2 DyBr₃(s) [white][1][18]
- Iodine:2 Dy(s) + 3 I₂(g) → 2 DyI₃(s) [green][1][18]

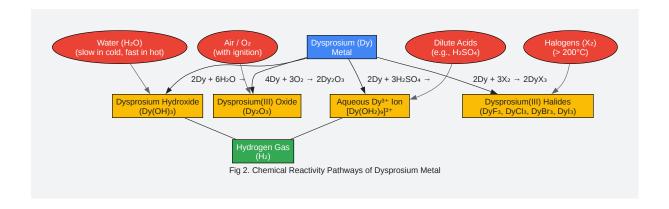
Reaction with Other Non-Metals



At high temperatures, **dysprosium** combines with various non-metals to form binary compounds, including nitrides (DyN), phosphides (DyP), sulfides (DyS, Dy₂S₃), carbides (Dy₂C₃), and borides (DyB₄, DyB₆).[1][5]

Visualizations of Core Properties and Processes

Visual diagrams are essential for conceptualizing atomic structures and chemical pathways. The following diagrams were generated using Graphviz and adhere to the specified design constraints.



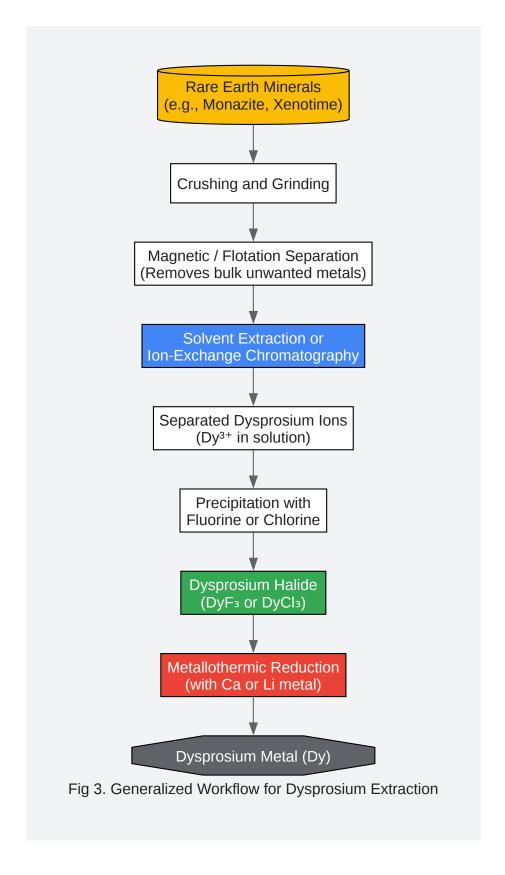

Click to download full resolution via product page

Fig 1. Electron Shell Configuration of **Dysprosium**

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. store.astm.org [store.astm.org]
- 3. chemicool.com [chemicool.com]
- 4. thomasnet.com [thomasnet.com]
- 5. Dysprosium: Properties and Applications [stanfordmaterials.com]
- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. study.com [study.com]
- 9. Dysprosium-containing Cobalt Sulfide Nanoparticles as Anticancer Drug Carriers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Dysprosium Wikipedia [en.wikipedia.org]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. store.astm.org [store.astm.org]
- 19. Dysprosium Sciencemadness Wiki [sciencemadness.org]
- 20. westlab.com [westlab.com]
- To cite this document: BenchChem. [fundamental chemical properties of dysprosium metal]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1206940#fundamental-chemical-properties-of-dysprosium-metal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com